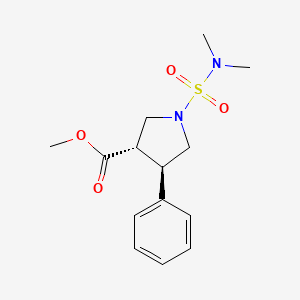![molecular formula C13H16ClFN2O B6625129 1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide](/img/structure/B6625129.png)
1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is a neurotransmitter that plays a crucial role in inhibiting the activity of neurons in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which can have a range of effects on behavior and physiology.
Mécanisme D'action
1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide works by inhibiting GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide increases the levels of GABA available to bind to GABA receptors, which can lead to increased inhibition of neuronal activity.
Biochemical and Physiological Effects
The primary biochemical effect of 1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide is an increase in GABA levels in the brain. This can lead to a range of physiological effects, including decreased neuronal activity, reduced seizure activity, and decreased anxiety-like behavior. In addition, 1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide has been shown to modulate the activity of dopamine neurons in the brain, which may contribute to its effects on addiction-related behavior.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide has several advantages as a research tool, including its potency and selectivity for GABA transaminase. However, one limitation of 1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide is that it is not very soluble in water, which can make it difficult to administer in certain experimental conditions. In addition, the effects of 1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide on behavior and physiology can be complex and may depend on a range of factors, including the dose, route of administration, and experimental paradigm.
Orientations Futures
There are several potential future directions for research on 1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide. One area of interest is the potential therapeutic applications of 1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide in neurological and psychiatric disorders. Clinical trials are currently underway to investigate the safety and efficacy of 1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide in patients with epilepsy and other disorders. In addition, further research is needed to understand the complex effects of 1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide on behavior and physiology, including its effects on dopamine signaling and addiction-related behavior. Finally, new synthetic methods for 1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide and related compounds may enable the development of more potent and selective inhibitors of GABA transaminase.
Méthodes De Synthèse
1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-chloro-6-fluorophenylacetic acid with 3-aminopropylamine, followed by cyclization with diethyl malonate and subsequent deprotection. The resulting compound can be purified using standard chromatographic techniques.
Applications De Recherche Scientifique
1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide has been widely studied for its potential therapeutic applications in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. Preclinical studies have shown that 1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide can effectively increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. In addition, 1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide has been shown to reduce anxiety-like behavior in rodents and to attenuate drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
1-[3-(2-chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O/c14-10-4-1-5-11(15)9(10)3-2-8-17-13(6-7-13)12(16)18/h1,4-5,17H,2-3,6-8H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBWZFLFVJKMIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)N)NCCCC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-(5-propan-2-yl-1H-pyrazol-4-yl)methanone](/img/structure/B6625053.png)
![Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)methylsulfamoyl]benzoate](/img/structure/B6625061.png)
![N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-2-fluoro-6-methylsulfanylbenzamide](/img/structure/B6625066.png)
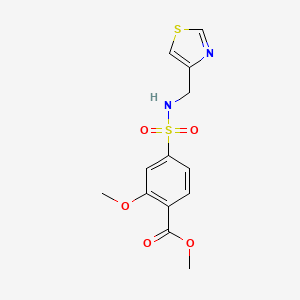
![1-[4-[(1-Ethenylpyrazol-4-yl)methyl]piperazin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B6625080.png)
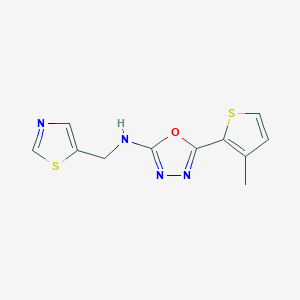
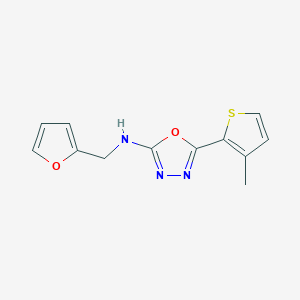
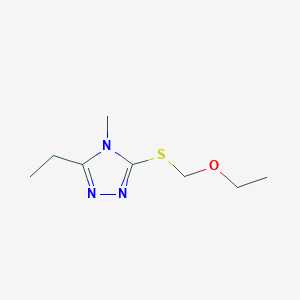
![N-[[1-(4-methoxyphenyl)triazol-4-yl]methyl]-2-propylfuran-3-carboxamide](/img/structure/B6625123.png)
![(4aR,7aS)-1-(4-fluoro-3-methoxyphenyl)sulfonyl-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625127.png)
![1-(1,2-benzoxazol-3-yl)-N-[(4-methoxy-3-methylphenyl)methyl]methanesulfonamide](/img/structure/B6625136.png)
![2-[4-[But-2-ynyl(prop-2-ynyl)sulfamoyl]-2-fluorophenoxy]acetic acid](/img/structure/B6625146.png)
![4-[4-[Cyclobutyl(methyl)sulfamoyl]-2-fluorophenoxy]butanoic acid](/img/structure/B6625147.png)
